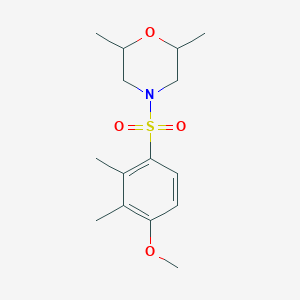

![molecular formula C13H13F3N2O4S2 B2716455 3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole CAS No. 324009-26-9](/img/structure/B2716455.png)

3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

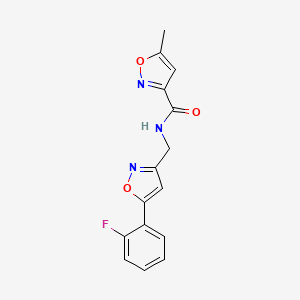

Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms. “3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole” is a specific pyrazole compound that has been substituted with various functional groups .

Synthesis Analysis

Pyrazoles can be synthesized through several methods, including the reaction of α,β-unsaturated carbonyl compounds with hydrazine . The specific synthesis of “3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole” would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of “3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole” would be characterized by the pyrazole ring, along with the attached functional groups. The presence of the sulfonyl and trifluoromethyl groups would likely have a significant impact on the compound’s reactivity and properties .Chemical Reactions Analysis

The chemical reactions of “3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole” would be influenced by the presence of the functional groups. For example, the sulfonyl group is a good leaving group, which could make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole” would be influenced by its molecular structure. For example, the presence of the sulfonyl and trifluoromethyl groups could affect its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Molecular Conformations and Hydrogen Bonding

Research on closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines highlighted their molecular conformations and hydrogen bonding patterns, demonstrating the utility of such compounds in understanding molecular geometry and interactions. For instance, studies showed that these compounds exhibit distinct conformational behaviors and form different hydrogen bonding networks, highlighting their potential in crystal engineering and molecular design (Sagar et al., 2017).

Synthesis and Antimicrobial Evaluation

Novel series of pyrazolo[1,5-a]pyrimidine ring systems incorporating phenylsulfonyl moieties have been synthesized, demonstrating significant antimicrobial activity. These studies not only offer insights into the chemical synthesis of complex molecules but also their potential applications in developing new antimicrobial agents (Alsaedi et al., 2019).

Anti-inflammatory and Microbial Activities

Another study synthesized 1H-pyrazole derivatives bearing an aryl sulfonate moiety, which were screened for their anti-inflammatory and antimicrobial activities. This research illustrates the compound's relevance in discovering new pharmaceuticals with potential health benefits (Kendre et al., 2013).

Unusual Base-catalyzed Exchange Reactions

The synthesis of deuterated analogs of closely related compounds for use as bioanalytical standards showcases the compound's utility in improving analytical methodologies in clinical trials and research, highlighting the chemical's versatility in various scientific applications (Rozze & Fray, 2009).

Thermal and Photolytic Transformations

Studies on spirocyclic 3H-pyrazoles derived from reactions involving phenylethynyl sulfones explore the thermal and photolytic transformations of these compounds. Such research underscores the compound's importance in studying reaction mechanisms and developing new synthetic pathways (Vasin et al., 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(benzenesulfonylmethyl)-3,5-dimethyl-1-(trifluoromethylsulfonyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O4S2/c1-9-12(8-23(19,20)11-6-4-3-5-7-11)10(2)18(17-9)24(21,22)13(14,15)16/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBRAYYUMHMIEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1S(=O)(=O)C(F)(F)F)C)CS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1-[(trifluoromethyl)sulfonyl]-1H-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Dimethyl-6-(4-methylphenyl)-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-[2-amino-1-(2H-1,3-benzodioxol-5-yl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B2716386.png)

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol](/img/structure/B2716395.png)